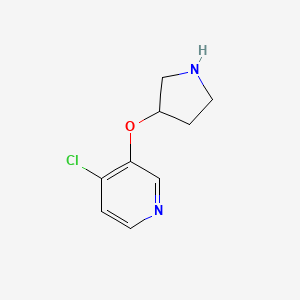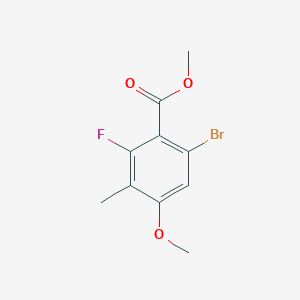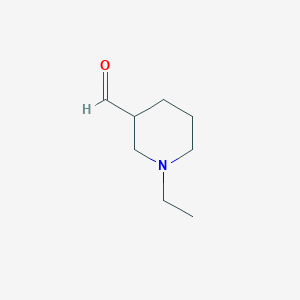![molecular formula C7H3ClFNO4S B13333678 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B13333678.png)
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO4S It is a derivative of benzo[d]oxazole, characterized by the presence of a sulfonyl chloride group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran are often employed to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts like tertiary amines or Lewis acids may be used to enhance the reaction rates.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles such as amino or hydroxyl groups on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position, potentially leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group, which confer distinct chemical properties and reactivity. The fluorine atom can influence the compound’s electronic distribution, potentially enhancing its stability and reactivity in certain reactions. Additionally, the specific positioning of the sulfonyl chloride group can affect its interaction with nucleophiles, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C7H3ClFNO4S |
|---|---|
Molecular Weight |
251.62 g/mol |
IUPAC Name |
4-fluoro-2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClFNO4S/c8-15(12,13)4-2-1-3-6(5(4)9)10-7(11)14-3/h1-2H,(H,10,11) |
InChI Key |
DZGRIPGQLVIXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC(=O)N2)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isopropyl-4-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B13333608.png)

![1-Isopropyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13333615.png)










